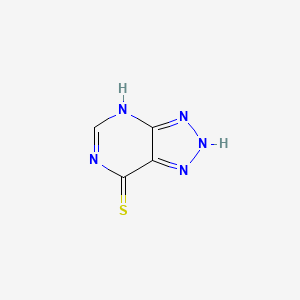

6-Mercapto-8-azapurine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5S/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKLWAHLGYLIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=NNN=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398303 | |

| Record name | AC1N0XFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-86-3 | |

| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidine-7-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 76224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC76224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1N0XFU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Foundational Research on 6 Mercapto 8 Azapurine Analogs

Early Investigations into Purine (B94841) Antimetabolites and 8-Azapurines

The journey towards targeted cancer therapy began with the foundational presumption that nucleic acids are pivotal for controlling cell growth. nih.gov This led to the development of pyrimidine (B1678525) and purine analogs as potential antineoplastic agents. nih.gov Early research primarily centered on incorporating these fraudulent nucleic acid bases into the RNA and DNA of bacteria. nih.gov These studies, along with investigations into their metabolic activation and mechanisms of resistance, provided significant insights into the synthesis pathways of DNA and RNA precursors. nih.gov

One of the pioneering classes of compounds to emerge from this era was the purine antimetabolites. The design strategy was based on the isosteric replacement of the 6-hydroxyl group of natural purines like hypoxanthine (B114508) and guanine (B1146940) with a sulfhydryl or thiol group. uomustansiriyah.edu.iq This led to the creation of 6-mercaptopurine (B1684380) (6-MP), a compound that showed promise in inhibiting the growth of various transplanted tumors in animal models and eventually entered clinical trials. aacrjournals.org

Concurrently, another class of purine analogs, the 8-azapurines (also known as 1,2,3-triazolo[4,5-d]pyrimidines), was being explored. bohrium.comnih.gov The synthesis of this heterocyclic system dates back to the early 20th century. bohrium.com 8-Azaguanine (B1665908) was the first 8-azapurine (B62227) analog to demonstrate significant activity against cancers in laboratory animals. bohrium.com The rationale behind these "azapurines" was that the substitution of a carbon atom with a nitrogen atom in the purine ring would create an effective antimetabolite. The biological effects of these compounds were extensively studied, highlighting their role as purine antagonists. e-bookshelf.de These early investigations confirmed that both 6-thiopurines and 8-azapurines could act as potent inhibitors of cellular processes, paving the way for further structural modifications. aacrjournals.orgnih.gov

Evolution of 8-Azapurine Chemistry in Biological Research

Following the initial discovery of their biological activity, research into 8-azapurine chemistry expanded significantly. bohrium.com Scientists developed various synthetic routes to create a diverse library of 8-azapurine derivatives for biological evaluation. bohrium.comnih.govrsc.org The 8-azapurine nucleus is considered a bioisostere of the natural purine nucleus, capable of interacting with enzymes and receptors involved in purine metabolism. researchgate.netresearchgate.net

The versatility of the 8-azapurine scaffold allowed for substitutions at various positions, leading to compounds with a wide range of biological activities, including antitumor and antiviral properties. nih.govresearchgate.net For instance, different 8-azapurines were found to exhibit varied activities against leukemias and tumors in mice. bohrium.com The development of N6-substituted derivatives of 8-azapurine, inspired by the structure of other biologically active purine analogs, yielded compounds with novel activities, such as antiplatelet agents. nih.govrsc.orgresearchgate.net

A notable characteristic of 8-azapurines is their intrinsic fluorescence, a property not typically observed in their natural purine counterparts. researchgate.net This has made them valuable as fluorescent probes in enzymology and for studying nucleic acid structures and interactions. researchgate.net The unique physicochemical properties of 8-azapurines, including their tautomeric forms and reactivity, have been subjects of extensive study, further fueling their application in biological and medicinal chemistry. bohrium.comrsc.org Research has also explored the creation of 8-azapurine analogues of other known biologically active purines, demonstrating that modifying the heterocyclic core can significantly alter biological affinity and activity. nih.gov

Conceptualization of 6-Mercapto-8-azapurine as a Biochemical Mimic

The concept of this compound arose from the logical convergence of two successful strategies in antimetabolite design: the introduction of a 6-mercapto group and the use of an 8-azapurine core. The proven efficacy of 6-mercaptopurine as an inhibitor of purine biosynthesis and the demonstrated biological activity of the 8-azapurine scaffold made their combination an attractive therapeutic hypothesis. uomustansiriyah.edu.iqe-bookshelf.de

The core idea was to create a molecule that would act as a dual biochemical mimic, simultaneously leveraging the antimetabolite properties associated with both structural modifications. The synthesis of such compounds was achieved through established chemical procedures. For example, this compound analogs could be prepared from a corresponding 6-hydroxy-8-azapurine derivative, which in turn could be converted to a 6-chloro intermediate before nucleophilic substitution with a sulfur source. researchgate.net Research demonstrated the feasibility of synthesizing this compound derivatives alongside other 6-substituted analogs like chloro, amino, and methoxy (B1213986) versions from a common 9-substituted-6-hydroxy-8-azapurine precursor. researchgate.net

Studies involving the fermentative production of nucleic acid-related substances showed that microorganisms like Brevibacterium ammoniagenes could convert 8-azapurine bases into their corresponding ribonucleotides, such as 8-aza-IMP. tandfonline.com This finding was significant as it mirrored the known metabolic activation pathway of 6-mercaptopurine to its active nucleotide form, 6-thioinosine-5'-monophosphate (6-thio-IMP). uomustansiriyah.edu.iqtandfonline.com The ability of biological systems to process both 6-mercaptopurines and 8-azapurines suggested that a hybrid molecule like this compound could effectively enter and disrupt purine metabolic pathways. The thionic character of 6-mercaptopurine is considered dominant and crucial for its biological activity, a feature that would be preserved in its 8-aza analog. researchgate.net

Synthesis and Chemical Modification of 6 Mercapto 8 Azapurine and Analogous 8 Azapurine Scaffolds

Synthetic Methodologies for 8-Azapurines and 6-Substituted Derivatives

The construction of the 8-azapurine (B62227) (1,2,3-triazolo[4,5-d]pyrimidine) ring system can be approached in two primary ways: by building upon a pre-existing pyrimidine (B1678525) ring or by forming a pyrimidine ring onto a triazole scaffold. bohrium.com

Utilization of Pyrimidine and Triazole Intermediates in 8-Azapurine Synthesis

A prevalent method for synthesizing 8-azapurine derivatives involves the use of substituted pyrimidine precursors. For instance, N6-derivatives of 8-azapurine have been synthesized starting from 4,6-dichloropyrimidine. nih.gov The process involves a nucleophilic substitution with an amino alcohol, followed by diazotization to form the triazole ring fused to the pyrimidine core. nih.gov

Another established route, known as the Traube synthesis, is a foundational method for creating the 8-azapurine scaffold. bohrium.com This approach, along with other methods starting from pyrimidines, allows for the introduction of various substituents onto the heterocyclic system. bohrium.com For example, the synthesis of 6-mercaptopurine (B1684380), a related purine (B94841) analog, can be achieved by reacting 4,5-diamino-6-mercaptopyrimidine with formic acid. google.com This highlights the utility of functionalized pyrimidines in constructing fused heterocyclic systems. The synthesis of 8-substituted xanthine (B1682287) derivatives, which share a bicyclic core structure, also relies on 5,6-diaminouracil derivatives as key pyrimidine intermediates. frontiersin.org

The following table summarizes a synthetic route to N6-substituted 8-azapurines starting from a pyrimidine intermediate.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4,6-dichloropyrimidine | Amino alcohol, 1,4-dioxane, DIPEA, 100°C, 16h | Amino pyrimidine derivative |

| 2 | Amino pyrimidine derivative | HClaq, MeOH, NaNO₂, 0°C, 1h | Triazolopyrimidine derivative |

| 3 | Triazolopyrimidine derivative | Appropriate amine, isopropanol, DIPEA, r.t. | N6-substituted 8-azapurine |

Data compiled from a study on the synthesis of N6 derivatives of 8-azapurine as novel antiplatelet agents. nih.gov

Direct Functionalization Strategies on the 8-Azapurine Nucleus

Direct modification of the 8-azapurine core provides an alternative to de novo synthesis for accessing novel derivatives. While the search results did not provide extensive details on direct C-H functionalization of the 8-azapurine nucleus itself, the reactivity of substituents attached to the carbon atoms of the 8-azapurine ring is a key aspect of its chemistry. bohrium.com This allows for various group exchanges and reactions to modify the scaffold. For instance, a 6-chloro group can be displaced by various nucleophiles to introduce different functionalities at this position.

Development of N-Substituted 8-Azapurine Derivatives

N-substitution of the 8-azapurine ring system is a critical strategy for creating diverse analogs, including nucleosides and nucleotides. The reaction of 8-azapurines such as 8-azaadenine (B1664206) and 8-azaguanine (B1665908) with phosphoroorganic synthons in the presence of cesium carbonate yields regioisomeric N7-, N8-, and N9-substituted derivatives. nih.govacs.org This method has been employed to synthesize various acyclic nucleotide analogs. nih.govacs.org

Furthermore, the synthesis of N6-derivatives of 8-azapurine has been achieved through conventional procedures including nucleophilic substitution, diazotization, and amination or hydrazonation, starting from amino alcohols and 4,6-dichloropyrimidine. nih.gov This approach allows for the introduction of a wide range of substituents at the N6 position, leading to compounds with potential biological activities. nih.gov

Characterization of Rearrangement Pathways of 6-Mercapto-8-azapurines

The Dimroth rearrangement is a significant reaction in the chemistry of N-heterocycles, including 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms can exchange places. wikipedia.org This rearrangement is a type of translocation of two heteroatoms within a heterocyclic system, which can occur with or without altering the ring structure. researchgate.net The process is often driven by the thermodynamic stability of the rearranged product and can be influenced by factors such as pH, temperature, and the presence of electron-withdrawing groups. nih.gov

In the context of 8-azapurines, which contain a 1,2,3-triazole ring, the potential for Dimroth rearrangement exists. For example, the thione derivative of an 8-azapurine ribonucleoside has been observed to rearrange to an N-β-D-ribofuranosyl nih.govacs.orgnih.govthiadiazolo[5,4-d]pyrimidin-7-amine in the solid state or in solution. nih.gov This indicates a rearrangement involving the atoms of the heterocyclic core. The mechanism of the Dimroth rearrangement typically involves a ring-opening step to an intermediate, followed by rotation and subsequent ring-closure to yield the rearranged product. wikipedia.orgrsc.org While the provided search results highlight the general principles of the Dimroth rearrangement in related heterocyclic systems, specific mechanistic studies on the rearrangement pathways of 6-mercapto-8-azapurines were not detailed.

Design and Synthesis of Nucleoside and Nucleotide Analogs of 8-Azapurines

The synthesis of nucleoside and nucleotide analogs of 8-azapurines is a key area of research, driven by the potential of these compounds as therapeutic agents. A variety of synthetic approaches have been developed to introduce sugar moieties and phosphate groups onto the 8-azapurine scaffold.

A convenient synthesis of 8-azapurine ribonucleosides with substitutions at the 6-position (including thio, alkylthio, alkoxy, amino, and alkylamino groups) has been described. nih.gov This method involves the reaction of 6-(methylthio)-8-azapurine with 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride. nih.gov The resulting mixture of isomers can be treated with various nucleophiles to generate a range of 6-substituted 8-azapurine ribonucleosides. nih.gov

Acyclic nucleotide analogs derived from 8-azapurines have also been synthesized. The reaction of 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine with phosphoroorganic synthons using cesium carbonate leads to the formation of N7-, N8-, and N9-(2-(phosphonomethoxy)alkyl) derivatives. nih.govacs.org Subsequent deprotection yields the desired acyclic nucleotide analogs. nih.govacs.org

The following table provides examples of synthesized 8-azapurine nucleoside and nucleotide analogs.

| Compound Class | Starting 8-Azapurine | Key Reagents | Resulting Analog |

| Ribonucleosides | 6-(methylthio)-8-azapurine | 2,3,5-tri-O-acetyl-D-ribofuranosyl chloride, various nucleophiles | 6-substituted 8-azapurine ribonucleosides nih.gov |

| Acyclic Nucleotides | 8-azaadenine, 8-azaguanine | Phosphoroorganic synthons, cesium carbonate | N-(2-(phosphonomethoxy)alkyl) derivatives nih.govacs.org |

| Carbocyclic Nucleosides | Amino alcohol and pyrimido dichloride | - | 8-azapurine carbocyclic nucleoside hydrazones nih.gov |

Enzymatic and Chemical Derivatization of 8-Azapurine Nucleosides

Enzymatic methods offer a powerful and often highly selective alternative to chemical synthesis for the preparation of nucleoside analogs. Purine nucleoside phosphorylase (PNP) has been utilized as a catalyst for the enzymatic ribosylation of fluorescent 8-azapurines. mdpi.comnih.gov The regioselectivity of the ribosylation can be dependent on the source of the enzyme. For instance, recombinant calf PNP catalyzes the ribosylation of 2,6-diamino-8-azapurine (B97548) predominantly at the N7 and N8 positions, while E. coli PNP yields a mixture of N8 and N9-substituted ribosides. mdpi.comnih.gov In contrast, the ribosylation of 8-azaguanine with calf PNP occurs exclusively at the N9 position. mdpi.com

Enzymatic synthesis of 2'-deoxy-β-D-ribonucleosides of 8-azapurines has also been explored using two main methods: transglycosylation with 2'-deoxynucleosides as donors and a one-pot synthesis from 2-deoxy-D-ribose and the nucleobase, both employing recombinant E. coli PNP. researchgate.netsemanticscholar.org

Chemical derivatization of 8-azapurine nucleosides provides another avenue for creating novel analogs. For example, treatment of a mixture of 8-azapurine ribonucleoside isomers with appropriate nucleophiles at room temperature can yield a variety of 6-substituted derivatives. nih.gov This highlights the utility of chemical methods for modifying the nucleobase portion of the nucleoside after the glycosidic bond has been formed.

The table below summarizes the outcomes of enzymatic ribosylation of 2,6-diamino-8-azapurine with different PNP enzymes.

| Enzyme Source | Primary Ribosylation Sites | Reference |

| Recombinant calf PNP | N7 and N8 | mdpi.comnih.gov |

| E. coli PNP | N8 and N9 | mdpi.comnih.gov |

Acyclic Nucleotide Analogues Derived from 8-Azapurines

The synthesis of acyclic nucleotide analogues from 8-azapurine precursors is a significant area of research, aimed at creating molecules that can act as bioisosteres of natural purine nucleotides. A primary synthetic route involves the direct alkylation of 8-azapurine bases with appropriate acyclic side-chain synthons. However, a notable challenge in this approach is the lack of regiospecificity, as the 8-azapurine ring system contains multiple nitrogen atoms (N7, N8, N9) that can be alkylated.

Research has demonstrated that the reaction of various 8-azapurine bases, such as 8-azaadenine and 8-azaguanine, with phosphoroorganic synthons using cesium carbonate as the base typically yields a mixture of regioisomers. acs.orgnih.govacs.org For instance, the alkylation of 8-azaadenine with specific synthons can produce N9, N8, and N7 isomers, with the ratio of formation being dependent on the specific reactants and conditions. In one documented reaction, the ratio of N9:N8:N7 isomers was found to be 47:46:7. acs.org

The synthesis of the 8-aza analogue of (S)-9-(3-hydroxy-2-(phosphonomethoxy)propyl)adenine (HPMPA), a known antiviral agent, exemplifies this process. The cesium carbonate-mediated alkylation of 8-azaadenine with 2(R)-[(diisopropylphosphono)methoxy]-3-(trimethylacetoxy)propyl p-toluenesulfonate resulted in an equimolar mixture of the protected N9 and N8 isomeric intermediates. acs.orgacs.org Subsequent deprotection steps using bromotrimethylsilane followed by hydrolysis yielded the final acyclic nucleotide analogues, (S)-9-(3-hydroxy-2-(phosphonomethoxy)propyl)-8-azaadenine and its corresponding N8-isomer. acs.org

The structural assignment of these different regioisomers is crucial and is commonly achieved using techniques such as 13C NMR spectroscopy. nih.govacs.org Separation of the isomeric mixtures often requires chromatographic methods.

The table below summarizes key acyclic nucleotide analogues derived from 8-azapurines and the synthetic approach used.

| Parent Base | Acyclic Analogue Synthesized | Key Synthon/Reagent | Resulting Isomers |

| 8-Azaadenine | (S)-9-(3-hydroxy-2-(phosphonomethoxy)propyl)-8-azaadenine (8-aza-HPMPA) | 2(R)-[(diisopropylphosphono)methoxy]-3-(trimethylacetoxy)propyl p-toluenesulfonate | N9 and N8 isomers acs.orgacs.org |

| 8-Aza-2,6-diaminopurine | (S)-9-(3-fluoro-2-(phosphonomethoxy)propyl)-8-aza-2,6-diaminopurine | (S)-1-fluoro-3-tosyloxy-2-propyl (diisopropylphosphonate) | N9 and N8 isomers acs.orgacs.org |

| 8-Azaguanine | 9-(2-(phosphonomethoxy)ethyl)-8-azaguanine (PME-8-azaguanine) | Diisopropyl 2-(tosyloxy)ethylphosphonate | N9, N7, and N8 isomers nih.govacs.org |

| 8-Azaguanine | (R)-9-(2-(phosphonomethoxy)propyl)-8-azaguanine ((R)-PMP-8-azaguanine) | (R)-2-(diisopropylphosphonomethoxy)propyl p-toluenesulfonate | N9, N7, and N8 isomers nih.govacs.org |

Prodrug Strategies for Modified 8-Azapurines for Enhanced Delivery and Activation Mechanisms

A significant challenge for nucleotide analogues, including those derived from 8-azapurines, is their poor cell membrane permeability due to the negatively charged phosphonate group. This limits their bioavailability and therapeutic efficacy. Prodrug strategies are employed to overcome this limitation by masking the phosphonate moiety with lipophilic, bioreversible groups, thereby neutralizing the charge and facilitating passive diffusion across cell membranes. mdpi.comnih.gov

A prominent and effective prodrug approach for acyclic nucleoside phosphonates involves the use of S-acyl-2-thioethyl (SATE) esters. nih.govmdpi.com The SATE strategy utilizes carboxyesterase-labile S-acyl-2-thioethyl groups to temporarily protect the phosphonate. Once inside the cell, these groups are cleaved by cellular esterases to release the active mononucleotide. nih.govnih.gov

This strategy was investigated for 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), a well-known acyclic nucleotide analogue. A series of bis(S-acyl-2-thioethyl) PMEA derivatives were synthesized to improve the oral bioavailability of the parent compound. nih.gov The activation mechanism proceeds in two steps:

Enzymatic Cleavage: Cellular carboxyesterases hydrolyze the terminal acyl group of the SATE moiety.

Intramolecular Cyclization: This is followed by a rapid intramolecular cyclization that releases the phosphonate monoester and episulfide. A second, similar cleavage releases the fully active, unmasked nucleotide analogue.

A comparative study of these bis(SATE) derivatives with another established prodrug, bis[(pivaloyloxy)methyl (POM)]-PMEA, revealed important differences in chemical stability. Notably, the bis(tBu-SATE)PMEA derivative demonstrated significantly higher stability in human gastric juice and human serum compared to bis(POM)PMEA. nih.gov This enhanced stability suggests a greater potential for the SATE prodrug to remain intact until it reaches the target site for absorption, making it a promising candidate for in vivo development. nih.gov

The table below details the comparative stability of different PMEA prodrugs.

| Prodrug Derivative | Stability in Human Gastric Juice (pH 1.3) | Stability in Human Serum (pH 7.4) | Key Finding |

| bis(tBu-SATE)PMEA | More stable | More stable | Considered a promising candidate for further development due to enhanced stability. nih.gov |

| bis(POM)PMEA | Less stable | Less stable | Showed lower stability compared to the bis(tBu-SATE) derivative. nih.gov |

Molecular and Cellular Mechanisms of Action of 6 Mercapto 8 Azapurine Analogs

Interaction with Purine (B94841) Metabolic Pathways

The primary mechanism of action for 6-mercapto-8-azapurine analogs revolves around their structural similarity to endogenous purine bases, allowing them to serve as fraudulent substrates and inhibitors within the two major pathways of purine metabolism: the de novo synthesis pathway and the salvage pathway.

Competitive Interaction with Purine Salvage Pathway Enzymes

The purine salvage pathway recycles purine bases from the degradation of nucleic acids to reform nucleotides, conserving cellular energy. This pathway is a critical target for this compound analogs, which require enzymatic activation via this route to exert their cytotoxic effects.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is a central enzyme in the purine salvage pathway. It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) into their respective monophosphate nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.govnih.gov 6-mercaptopurine (B1684380) acts as a competitive substrate for HGPRTase, which converts it into the active metabolite, 6-thioinosine 5'-monophosphate (TIMP). drugbank.comnih.govscispace.com This bioactivation is a crucial first step for the majority of the drug's downstream effects. Furthermore, 6-mercaptopurine itself can act as a competitive inhibitor of HGPRTase, interfering with the normal salvaging of endogenous hypoxanthine and guanine. nih.govnih.gov

Table 1: Interaction of 6-Mercaptopurine with HGPRTase

| Interaction Type | Substrate(s) | Product(s) / Effect | Reference(s) |

| Enzymatic Activation | 6-Mercaptopurine + PRPP | 6-Thioinosine 5'-monophosphate (TIMP) | nih.gov, drugbank.com |

| Competitive Inhibition | Hypoxanthine, Guanine | Reduced synthesis of IMP and GMP | nih.gov, nih.gov |

Once formed, TIMP can be further metabolized by enzymes in the purine interconversion pathway. Inosinate (IMP) dehydrogenase (IMPDH) catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a key step in the synthesis of guanine nucleotides. Research indicates that the analog 6-thio-IMP is a substrate for IMPDH. nih.gov Following the action of IMPDH, the subsequent enzyme, GMP synthetase (also known as Xanthylate aminase), converts the intermediate to thioguanylic acid (TGMP). drugbank.com Some metabolites, such as 6-thio-IMP and 6-thio-GMP, can also act as time-dependent inactivators of IMPDH, further disrupting the balance of guanine nucleotides. nih.gov

As mentioned previously, the active metabolites of 6-mercaptopurine are potent inhibitors of amidophosphoribosyltransferase (also known as glutamine PRPP amidotransferase or GPAT), the rate-limiting enzyme in the de novo purine synthesis pathway. drugbank.com Specifically, the metabolite 6-methylthioinosinate (MTIMP) exerts strong feedback inhibition on this enzyme. drugbank.comreddit.com This action mimics the natural regulation by endogenous purine nucleotides, effectively tricking the cell into halting the synthesis of purines because it senses a sufficient supply. reddit.com This blockade of the de novo pathway starves the cell of essential building blocks for DNA and RNA.

Table 2: Key Enzymes Inhibited by 6-Mercaptopurine Metabolites

| Enzyme | Metabolite | Mechanism of Inhibition | Pathway Affected | Reference(s) |

| Amidophosphoribosyltransferase (GPAT) | 6-Methylthioinosinate (MTIMP) | Feedback Inhibition | De Novo Purine Synthesis | reddit.com, drugbank.com |

| Inosinate Dehydrogenase (IMPDH) | 6-Thio-IMP, 6-Thio-GMP | Time-dependent inactivation | Purine Interconversion | nih.gov |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) | 6-Mercaptopurine | Competitive Inhibition | Purine Salvage | nih.gov, nih.gov |

Incorporation into Nucleic Acids and Subsequent Cellular Consequences

A primary mechanism of cytotoxicity for this compound analogs is their incorporation into the nucleic acid polymers, DNA and RNA. Following conversion to triphosphate forms, these fraudulent nucleotides are utilized by cellular polymerases.

The metabolite 6-thioguanine (B1684491), derived from 6-MP, is ultimately converted to deoxy-6-thioguanosine triphosphate (dGTP analog), which is then incorporated into DNA. nih.govnih.gov This incorporation leads to disruptions in DNA replication and repair, causing DNA damage and inducing apoptosis (programmed cell death). nih.govnih.gov

Similarly, analogs like 8-azaguanine (B1665908) are preferentially incorporated into RNA. nih.gov This results in the synthesis of dysfunctional RNA molecules, leading to errors in protein synthesis and the disruption of cellular regulation, ultimately contributing to cell death. nih.govcapes.gov.br The differential incorporation into DNA versus RNA is a key factor distinguishing the specific cytotoxic outcomes of various purine analogs. nih.gov

Mechanisms Governing Incorporation into Deoxyribonucleic Acid (DNA)

The incorporation of thiopurine analogs, such as 6-mercaptopurine and 6-thioguanine, into DNA is a key mechanism of their cytotoxic effects. Studies have shown that the toxicity of these compounds is enhanced when DNA synthesis is active. For instance, inhibition of DNA synthesis has been found to protect cells from the damaging effects of 6-mercaptopurine and 6-thioguanine. clinpgx.orgnih.gov This suggests that their incorporation into the DNA structure is a critical step in their mode of action. clinpgx.org While direct evidence for this compound is less detailed, the behavior of related thiopurines strongly supports the hypothesis that its incorporation into DNA is a significant contributor to its biological activity.

The process begins with the cellular uptake of the azapurine analog. Inside the cell, it undergoes enzymatic conversion to its corresponding nucleotide analog. This "lethal synthesis" allows the analog to be recognized by DNA polymerases as a substrate, leading to its insertion into the growing DNA chain during replication. Once incorporated, the presence of the unnatural base can lead to DNA damage, strand breaks, and interference with the template function of DNA, ultimately triggering apoptosis or cell cycle arrest.

Distinct Mechanisms of Ribonucleic Acid (RNA) Incorporation for Related Azapurines

In contrast to the primary DNA-directed toxicity of thiopurines like 6-mercaptopurine, other azapurine analogs, such as 8-azaguanine, exhibit a different mechanism of action that is predominantly linked to RNA. clinpgx.orgnih.gov Inhibition of RNA synthesis has been shown to protect cells from the toxic effects of 8-azaguanine, indicating that its incorporation into RNA is the main driver of its cytotoxicity. clinpgx.org

Research has demonstrated that 8-azaguanine is extensively incorporated into various types of RNA, including transfer RNA (tRNA) and messenger RNA (mRNA). ias.ac.in This incorporation occurs in place of the natural purine guanine. ias.ac.in The presence of 8-azaguanine within RNA molecules can lead to the production of abnormal RNA and a subsequent decrease in protein synthesis. ias.ac.in The altered structure of the RNA can affect its normal function, leading to miscoding and the synthesis of non-functional proteins, which ultimately disrupts cellular processes. ias.ac.in

Computational studies have provided insights into the molecular basis for the preferential incorporation of certain azapurines into RNA. For example, the conformational flexibility of 8-azaguanine allows it to effectively substitute for guanosine during the transcription process. ias.ac.in Conversely, the same studies suggest that the incorporation of 8-azaadenine (B1664206) into RNA is less favorable. ias.ac.in

Enzymatic Biotransformation of 8-Azapurines

The metabolic fate of 8-azapurines within the body is a critical determinant of their therapeutic efficacy and toxicity. This biotransformation is primarily carried out by a series of enzymes that modify the structure of these compounds, affecting their activity and excretion. longdom.org The liver is the main site for these metabolic processes. longdom.org

Biotransformation reactions are generally categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the molecule. mhmedical.com Phase II reactions involve the conjugation of the modified compound with endogenous molecules, which typically increases their water solubility and facilitates their elimination from the body. mhmedical.com

Activity of Purine Nucleoside Phosphorylase (PNP) on 8-Azapurines and Their Nucleosides

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. wikipedia.org 8-Azapurines are known substrates for PNP, and this enzymatic conversion is a crucial step in their metabolism. nih.govresearchgate.net

The interaction of 8-azapurines with PNP can lead to the formation of their corresponding nucleosides, which can then be further phosphorylated to the active nucleotide forms. researchgate.net Different forms of PNP, such as those from mammalian and bacterial sources, can exhibit varying activities and product profiles with 8-azapurine (B62227) substrates. nih.gov For example, calf PNP has been shown to catalyze the ribosylation of 2,6-diamino-8-azapurine (B97548) primarily at the N7 and N8 positions, while E. coli PNP produces a mixture of N8 and N9-substituted ribosides. nih.gov

The fluorescence properties of 8-azapurines and their nucleosides have been utilized to study the kinetics of PNP-catalyzed reactions. nih.gov For instance, the conversion of weakly fluorescent 8-azapurines to their more fluorescent nucleosides provides a convenient method for monitoring the enzymatic reaction. nih.gov

Other Enzymatic Pathways Involved in 8-Azapurine Metabolism

Enzymes involved in purine metabolism, in general, play a role. For example, after conversion to their nucleotide forms, 8-azapurine analogs can be incorporated into nucleic acids by polymerases, as discussed previously. Conversely, degradative enzymes can catabolize these analogs, leading to their inactivation and elimination.

The metabolism of related thiopurines, such as azathioprine, provides a model for understanding the potential pathways for this compound. Azathioprine is metabolized to 6-mercaptopurine, which is then subject to a complex series of enzymatic reactions involving xanthine (B1682287) oxidase, thiopurine methyltransferase, and hypoxanthine-guanine phosphoribosyltransferase, leading to various active and inactive metabolites. umn.edu It is plausible that this compound is also a substrate for a similar array of enzymes, leading to a diverse profile of metabolic products.

Mechanisms of Acquired and Intrinsic Cellular Resistance to 6 Mercapto 8 Azapurine Analogs

Modifications in Drug Metabolism and Bioactivation

The metabolic fate of 6-mercapto-8-azapurine analogs within the cell is a critical determinant of their cytotoxic activity. Resistance can arise from either enhanced inactivation of the drug or impaired bioactivation, which prevents the compound from reaching its active, therapeutic form.

Mechanisms of Enzymatic Drug Inactivation

While specific enzymatic inactivation pathways for this compound are not extensively detailed in the available literature, the metabolism of analogous thiopurines, such as 6-mercaptopurine (B1684380), is well-documented and offers potential parallels. For these related compounds, enzymatic processes can lead to the formation of inactive metabolites, thereby reducing the intracellular concentration of the active drug.

Role of Deficiency or Alteration in Activating Enzymes

For many purine (B94841) analogs to exert their cytotoxic effects, they must first be converted into their corresponding nucleotide analogs by cellular enzymes. A deficiency or alteration in these activating enzymes is a key mechanism of acquired resistance.

Impact of Purine Ribonucleotide Pyrophosphorylase Activity on Resistance

The bioactivation of purine analogs is often initiated by phosphoribosyltransferases. While direct evidence for this compound is limited, studies on the closely related 6-mercaptopurine have established that decreased activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a type of purine ribonucleotide pyrophosphorylase, is a significant factor in cellular resistance. It is plausible that a similar enzymatic pathway is crucial for the activation of this compound, and therefore, reduced activity of this enzyme could lead to resistance.

Regulatory Mechanisms of Cellular Uptake and Efflux Transporters

The concentration of a drug that can be achieved within a cell is a balance between its influx and efflux. Alterations in the expression or function of membrane transport proteins can significantly impact the intracellular accumulation of this compound analogs, thereby contributing to resistance. Drug transporters are membrane-bound proteins that facilitate the movement of substances, including drugs, into (uptake) and out of (efflux) cells. These transporters are categorized into two main superfamilies: the ATP-binding cassette (ABC) transporters, which are primarily efflux transporters, and the solute carrier (SLC) transporters, which are mainly responsible for uptake.

The regulation of these transporters is a key factor in drug resistance. For instance, increased expression of efflux transporters, such as those from the multidrug resistance-associated protein (MRP) family, can actively pump the drug out of the cell, preventing it from reaching its target. Conversely, decreased expression or function of uptake transporters can limit the entry of the drug into the cell in the first place.

Activation of Compensatory Metabolic Pathways for Cell Survival

Cancer cells exhibit remarkable metabolic plasticity, allowing them to adapt to therapeutic stress by rewiring their metabolic pathways. nih.gov When a primary metabolic pathway is inhibited by a drug such as a this compound analog, cancer cells can activate alternative or compensatory pathways to maintain their energy production, biosynthesis of essential molecules, and redox balance, ultimately promoting survival and resistance. nih.gov For example, cells might increase their reliance on alternative energy sources or upregulate pathways that counteract the drug-induced metabolic stress.

Analysis of Drug Resistance in Preclinical Experimental Models

Preclinical models are indispensable tools for investigating the mechanisms of drug resistance and for the development of novel therapeutic strategies. These models, which include in vitro cell cultures and in vivo animal models, allow for the detailed study of the genetic and molecular changes that occur as cells develop resistance to a particular drug. By exposing cancer cell lines to increasing concentrations of a drug over time, researchers can select for resistant populations and then analyze these cells to identify the specific mechanisms of resistance.

Structure Activity Relationship Sar Studies of 6 Mercapto 8 Azapurine Derivatives

Influence of Substituent Modifications on Biological Activity and Specificity

The biological profile of 6-mercapto-8-azapurine derivatives can be significantly altered by modifying the substituents on the purine (B94841) ring system. The nature, size, and position of these substituents dictate the molecule's interaction with biological targets, thereby influencing its potency and selectivity.

Research on related purine analogs has demonstrated that thioether-linked derivatives at the C6 position are often superior in biological activity compared to their oxygen and nitrogen isosteres. researchgate.net The introduction of various functional groups allows for a fine-tuning of the molecule's electronic and steric properties. For example, adding electron-withdrawing groups to moieties attached to the purine ring has been shown to increase potency in certain contexts. researchgate.net

Furthermore, strategic modifications at other positions can enhance versatility for further derivatization. Introducing a halogen, such as iodine, can create a reactive site for coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of a broad library of compounds with diverse functionalities. nih.gov The selection of protecting groups, such as a 6-methoxy group, is also a key consideration during synthesis, as it must be stable enough for intermediate steps while being readily convertible to the desired functional group in the final product. nih.gov

The analysis of SAR in pyridine (B92270) derivatives, which share some structural similarities with the purine core, has shown that the number and position of substituents like methoxy (B1213986) (O-CH3) groups can directly correlate with antiproliferative activity, often measured by IC50 values. mdpi.com Replacing these with hydroxyl (OH) groups can further enhance activity, highlighting the importance of hydrogen-bonding capabilities. mdpi.com

| Modification Type | Example Substituent/Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Isosteric Replacement at C6 | Thioether (-S-) vs. Ether (-O-) or Amine (-NH-) | Thioether-linked derivatives showed superior inotropic activity. | researchgate.net |

| Electronic Effects | Introduction of electron-withdrawing groups | Increased potency of positive inotropic agents. | researchgate.net |

| Functionalization Handle | Iodination at C7 of 8-aza-7-deazapurine | Adds versatility for further derivatization via coupling reactions. | nih.gov |

| Hydrogen Bonding Capacity | -OCH3 group replaced by -OH group | Significantly decreased IC50 values (increased antiproliferative activity). | mdpi.com |

Significance of the 8-Aza Moiety in Purine Analog Activity

The defining feature of 8-azapurines is the replacement of the carbon atom at position 8 of the purine ring with a nitrogen atom. This seemingly subtle change has profound consequences for the molecule's physicochemical properties and its biological activity. 8-azapurines are considered isosteric and isomorphic analogs of natural purines, allowing them to act as antimetabolites by mimicking endogenous purines and interfering with metabolic pathways. drugbank.comresearchgate.net

Derivatives like 8-azaguanine (B1665908) function as antimetabolites and can be incorporated into ribonucleic acids, leading to their antineoplastic activity. drugbank.com The unique properties conferred by the 8-aza moiety are central to the design of these compounds as enzyme inhibitors, receptor antagonists, and chemotherapeutic agents.

Impact of Conformational Preferences and Tautomerism on Biological Activity

The biological activity of 8-azapurine (B62227) derivatives is not solely determined by their chemical composition but also by their three-dimensional structure and the dynamic equilibrium between different isomeric forms known as tautomers. Tautomerism, the migration of a proton, typically results in different hydrogen bonding patterns, which can drastically affect how a molecule binds to its biological target. chemrxiv.orgfrontiersin.org

In solution, 8-azapurines can exist as a mixture of tautomers, with the equilibrium depending on factors like pH and solvent polarity. frontiersin.orgresearchgate.net For instance, theoretical studies on 2,6-diamino-8-azapurine (B97548) concluded that the 8H-tautomer is responsible for a specific fluorescent band, and in an aqueous environment, the N3 site is the most favorable for protonation. nih.gov Similarly, for 8-azaguanine, understanding the tautomeric equilibrium is crucial for interpreting its interactions with proteins and nucleic acids. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Azapurine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 8-azapurine analogs, QSAR studies provide valuable insights into the structural requirements for interacting with specific targets, such as the A1 adenosine (B11128) receptor. nih.gov

These models translate the chemical structure into a set of numerical descriptors that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. By applying statistical methods, QSAR equations are developed that can predict the activity of new, unsynthesized compounds. A study on 8-azaadenine (B1664206) derivatives as A1 receptor antagonists used a genetic algorithm (GA) for feature selection and an adaptive neuro-fuzzy inference system (ANFIS) for mapping. nih.gov This approach identified the best descriptors for predicting the binding affinity (pKi) of the derivatives. nih.gov

The results of such modeling can be highly predictive and superior to other methods like multiple linear regression (MLR). nih.gov The models help identify which structural features are most relevant for biological activity, enabling the rational design of more potent molecules and the prediction of activity for virtual libraries of compounds. nih.govmdpi.com

| QSAR Study Focus | Modeling Technique | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 8-Azaadenine analogs as A1 adenosine receptor antagonists | Genetic Algorithm (GA) with Adaptive Neuro-Fuzzy Inference System (ANFIS) | Identified best descriptors (GATS4v, BELv7) to predict binding affinity (pKi). | nih.gov |

| Novel series of 8-azaadenine analogs as A1 antagonists | CODESSA program | Developed a simple equation correlating structural features to A1 receptor activity. | nih.gov |

| PLK1 Inhibitors with pyrimidine (B1678525) scaffolds | Receptor-based hybrid 3D-QSAR (CoMFA, CoMSIA) | Revealed crucial steric, electrostatic, and hydrophobic structural properties for activity. | mdpi.com |

Computational Molecular Docking and Analysis of Ligand-Target Binding Modes

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in SAR studies for visualizing and analyzing the specific molecular interactions that underpin biological activity.

For 8-azapurine derivatives, docking simulations can elucidate how these compounds fit into the active site of a target. The process involves generating multiple conformations of the ligand within the binding pocket and scoring them based on their energetic favorability. The results provide a detailed, three-dimensional view of the ligand-receptor complex, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces with essential amino acid residues. nih.gov

The reliability of a docking procedure is often validated by "re-docking" a known co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) value (typically <2 Å) from the experimental structure. nih.gov The insights gained from docking analysis are invaluable for explaining observed SAR data. For example, it can reveal why a particular substituent enhances or diminishes activity by showing how it affects the ligand's fit or its ability to form critical interactions. This information provides a rational basis for designing new analogs with improved binding affinity and selectivity. mdpi.com

Research Applications and Preclinical Investigations of 6 Mercapto 8 Azapurine Analogs

Antimetabolite Research in Various Cellular Systems

6-Mercaptopurine (B1684380) (6-MP), a closely related thiopurine, functions as a purine (B94841) antimetabolite by interfering with the synthesis of nucleic acids. nih.gov After administration, it is converted to its active form, thioinosine monophosphate (TIMP), which mimics the natural purine nucleotides, inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). TIMP competitively inhibits several key enzymes involved in the de novo purine biosynthesis pathway. rsc.org

One of the primary targets is the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the rate-limiting step in purine synthesis. nih.gov By inhibiting this enzyme, TIMP effectively reduces the cellular pool of purine nucleotides necessary for DNA and RNA synthesis. nih.gov This disruption of nucleic acid metabolism is particularly effective against rapidly proliferating cells, which have a high demand for nucleotide precursors. nih.gov Furthermore, TIMP can be converted into other metabolites that can be incorporated into DNA and RNA, leading to faulty nucleic acid chains and triggering cell death. nih.govclinpgx.org

The antimetabolite activity of 8-azaguanine (B1665908), another analog, has also been studied. It is readily incorporated into ribonucleic acids, where it interferes with normal biosynthetic pathways and inhibits cell growth. medchemexpress.com Studies have shown that the toxicity of 6-mercaptopurine and 6-thioguanine (B1684491) is linked to their incorporation into DNA, whereas 8-azaguanine's toxicity stems from its incorporation into RNA. nih.gov

Immunosuppressive Properties in Experimental Systems

The immunosuppressive effects of 6-mercaptopurine and its prodrug, azathioprine, are a direct extension of their antimetabolite activity. The proliferation of immune cells, particularly T and B lymphocytes, is highly dependent on the de novo synthesis of purines. nih.gov By inhibiting this pathway, 6-mercaptopurine and its analogs effectively halt the clonal expansion of lymphocytes that is critical for an immune response. nih.gov

Investigational Antineoplastic and Antileukemic Research (Mechanistic Focus)

The application of 6-mercaptopurine and its analogs in cancer chemotherapy, particularly for acute lymphoblastic leukemia (ALL), is one of its most well-established roles. rsc.org The mechanistic basis for its antineoplastic and antileukemic effects is its ability to selectively target and kill rapidly dividing cancer cells through its antimetabolite properties. nih.gov

Leukemic cells, characterized by their uncontrolled proliferation, have a high rate of nucleic acid synthesis and are therefore highly susceptible to agents that disrupt this process. nih.gov The incorporation of thiopurine metabolites into the DNA of cancer cells leads to the formation of fraudulent DNA strands. nih.gov This can trigger cellular mechanisms that recognize DNA damage, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov

Furthermore, some research suggests that 6-thioguanine, a metabolite of 6-mercaptopurine, can induce DNA hypomethylation. This epigenetic modification can lead to the reactivation of tumor suppressor genes that were silenced in cancer cells, contributing to its anti-cancer effects. nih.gov The ultimate cytotoxic effect is a multi-faceted process involving the disruption of DNA and RNA synthesis, incorporation into nucleic acids, and the induction of apoptosis. clinpgx.org

Antiviral Activity Studies and Mechanism Elucidation

The purine analog nature of 8-azapurine (B62227) derivatives has led to their investigation as potential antiviral agents. The general mechanism of action is believed to be the interference with viral replication by disrupting the synthesis of viral DNA or RNA. lookchem.com Acyclic nucleotide analogs derived from 8-azapurines have been synthesized and evaluated for their antiviral activity against a range of viruses.

For instance, certain 8-azapurine derivatives have demonstrated activity against various herpesviruses, including Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV). researchgate.net Some analogs also showed protective effects against the cytopathicity induced by Human Immunodeficiency Virus 1 (HIV-1) and HIV-2 in cell cultures. researchgate.net The antiviral effect is achieved when the viral polymerases mistakenly incorporate the analog into the growing nucleic acid chain, leading to premature chain termination and the halting of viral replication. researchgate.net

| Compound | Virus | Activity (Concentration) |

|---|---|---|

| 9-(S)-HPMP-8-azaadenine | HSV-1, HSV-2, CMV | Active at 0.2-7 µg/mL |

| 9-(S)-HPMP-8-azaadenine | VZV | Active at 0.04-0.4 µg/mL |

| PME-8-azaguanine | HSV-1, HSV-2, CMV | Active at 0.2-7 µg/mL |

| PME-8-azaguanine | VZV | Active at 0.04-0.4 µg/mL |

| PME-8-azaguanine | HIV-1, HIV-2 | Protective at ~2 µg/mL |

| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | Protective at ~2 µg/mL |

Development as Antiplatelet Agents

Recent research has explored the potential of 8-azapurine derivatives as antiplatelet agents. Inspired by the antithrombotic activity of existing drugs, scientists have designed and synthesized novel N6 derivatives of 8-azapurine. These compounds have been evaluated for their ability to inhibit ADP-induced platelet aggregation.

Two series of compounds, N6 amino derivatives and N6 hydrazone derivatives of 8-azapurine, were synthesized and tested. The hydrazone derivatives, in particular, showed potent antiplatelet aggregation activity. Several of these compounds achieved 100% inhibition of platelet aggregation at a concentration of 10 µM in in vitro assays. One of the most active compounds, designated IIh, exhibited an IC50 value of 0.20 µM, which was approximately four times more potent than the reference drug, ticagrelor.

| Compound Series | Modification | In Vitro Antiplatelet Activity |

|---|---|---|

| Series I | N6 amino derivatives | Moderate activity |

| Series II | N6 hydrazone derivatives | Potent activity (48.7% to 100% inhibition at 10 µM) |

| Compound IIh | N6 hydrazone derivative | IC50 = 0.20 µM |

| Ticagrelor (Reference) | - | IC50 = 0.74 µM |

Exploration as Central Nervous System (CNS) Modulators, e.g., Corticotropin-Releasing Factor (CRF) Receptor Antagonists

Corticotropin-releasing factor (CRF) and its receptors play a crucial role in the body's response to stress, and antagonists of the CRF type-1 receptor (CRF1-R) have been investigated for the treatment of anxiety and depression. nih.gov A wide range of small molecule CRF1-R antagonists have been developed, with various heterocyclic cores. mdpi.com However, a review of the available scientific literature did not yield specific studies investigating 6-mercapto-8-azapurine or its direct analogs as corticotropin-releasing factor (CRF) receptor antagonists. The research in this area has focused on other chemical scaffolds. beilstein-journals.orgoaepublish.com

Applications in Modified Oligonucleotides and Nucleic Acid Research

Modified oligonucleotides are synthetic nucleic acid fragments that have been chemically altered to enhance their properties for therapeutic or research applications. Modifications can improve stability against nucleases, increase binding affinity to target sequences, and facilitate cellular uptake.

The incorporation of purine analogs into oligonucleotides is a common strategy to probe nucleic acid structure and function. For example, 8-azaguanosine has been incorporated into RNA, where it serves as a fluorescent probe to study the ionization states of nucleobases in structured RNAs without significantly altering the RNA's structure. nih.gov Studies have also shown that 8-azaguanine can be incorporated into the ribonucleic acids of cells, functioning as an antimetabolite. medchemexpress.com

While the direct incorporation of this compound into an oligonucleotide chain is not extensively documented in the reviewed literature, the known ability of its parent compounds, 6-mercaptopurine and 6-thioguanine, to be metabolized into nucleotide analogs and incorporated into DNA and RNA suggests a potential for such applications. clinpgx.org The thiol group at the 6-position could also offer a site for further chemical modifications or for conjugation to other molecules. The synthesis of oligonucleotides containing various 8-azapurine derivatives has been reported, indicating the chemical feasibility of creating such modified nucleic acids. rsc.org

Advanced Methodological Approaches in 6 Mercapto 8 Azapurine Research

Spectroscopic Techniques for Structural Elucidation and Tautomerism Investigations

Spectroscopic methods are fundamental in defining the precise chemical structure of 6-Mercapto-8-azapurine and investigating the dynamic equilibrium between its tautomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of molecules in solution and solid states. mmu.ac.ukresearchgate.net For purine (B94841) analogs like this compound, multi-dimensional NMR experiments are crucial for unambiguously assigning atomic connectivity and investigating the complex tautomerism, which involves the migration of protons between nitrogen and sulfur atoms.

Research on the closely related compound 6-mercaptopurine (B1684380) (6-MP) illustrates the application of these techniques. Two-dimensional NMR methods, such as ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) and ¹H-¹⁵N Heteronuclear Multiple-Quantum Correlation (HMQC), are employed to determine the distribution of mobile protons. researchgate.net By analyzing chemical shifts (δ) and coupling constants (J), researchers can identify the predominant tautomers in a given solvent. For instance, studies on 6-MP in DMSO-d₆ revealed that it exists primarily in its thione form, with the N(1)H, N(7)H tautomer being the most prevalent. researchgate.net The determination of ¹⁵N chemical shifts and ¹J(¹⁵N,¹H) coupling constants provides direct evidence for proton location. researchgate.net

Table 1: Illustrative NMR Data for Tautomer Analysis of 6-Mercaptopurine in DMSO-d₆

| Parameter | Description | Observed Value/Finding | Significance |

|---|---|---|---|

| ¹H, ¹³C, ¹⁵N Chemical Shifts (δ) | Resonance frequencies of nuclei. | Specific shifts are assigned to each atom in the purine ring. | Differentiates between atoms in different chemical environments, indicative of specific tautomers. encyclopedia.pub |

| ¹J(¹⁵N,¹H) Coupling Constants | Scalar coupling between directly bonded ¹⁵N and ¹H nuclei. | Large coupling constants (around 90 Hz) are observed for protonated nitrogen atoms. | Confirms the location of protons on specific nitrogen atoms (e.g., N1, N7, or N9). researchgate.net |

This table is generated based on findings for the related compound 6-mercaptopurine to illustrate the methodology.

Fluorescence spectroscopy offers a highly sensitive method for monitoring enzyme-catalyzed reactions in real-time, making it suitable for determining key kinetic parameters. jasco-global.com This technique is particularly useful when a substrate, product, or cofactor in the reaction possesses fluorescent properties, or when a fluorescent probe can be used to report on the reaction's progress. nih.gov The activity of an enzyme (E) is often modeled by Michaelis-Menten kinetics, where the enzyme binds a substrate (S) to form a complex (ES) that yields a product (P). jasco-global.com

The initial reaction velocity (v) can be monitored by the change in fluorescence intensity over time. By measuring v at various substrate concentrations [S], essential kinetic parameters can be determined:

Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.

Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate. jasco-global.com

Studies on other 8-azapurine (B62227) derivatives have demonstrated their intrinsic fluorescent properties, which can be exploited for kinetic analysis. mdpi.comnih.gov For example, time-resolved fluorescence spectroscopy can reveal the kinetics of processes like excited-state proton transfer, which occur on a nanosecond timescale. nih.gov In a typical enzyme assay, the rate of formation of a fluorescent product from a non-fluorescent substrate (or vice-versa) is measured, allowing for the calculation of Vmax and Km through plots like the Lineweaver-Burk plot. researchgate.net

Advanced Chromatographic and Mass Spectrometric Techniques for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its biotransformation and mechanism of action. This is typically achieved using a combination of a high-resolution separation technique, like Ultra-High-Performance Liquid Chromatography (UPLC), with a highly sensitive and specific detection method, like tandem mass spectrometry (MS/MS). noaa.govmetabolon.com

This hyphenated technique, LC-MS/MS, allows for the separation of complex biological mixtures and the confident identification of metabolites. nih.gov A UPLC-MS/MS method developed for the parent compound 6-mercaptopurine (6-MP) demonstrates this process. nih.gov After separation on a chromatography column, the analytes are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. The instrument can be operated in multiple reaction monitoring (MRM) mode, where a specific parent ion (precursor ion) is selected and fragmented to produce characteristic product ions. This transition is highly specific to the target molecule. nih.gov

Table 2: UPLC-MS/MS Parameters for the Analysis of 6-Mercaptopurine and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | 153.09 | 119.09 | Positive ESI |

| 6-Methylmercaptopurine (6-MMP) | 167.17 | 126.03 | Positive ESI |

| 6-Thioguanosine-5'-monophosphate (6-TGMP) | 380.16 | 168.00 | Positive ESI |

Data from a study on 6-mercaptopurine, illustrating the specificity of the MRM method. nih.gov

The high sensitivity and resolution of modern GC/MS and LC/MS platforms, combined with spectral libraries, are unique attributes that facilitate their application in metabolomics and biomarker discovery. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides invaluable theoretical insights that complement experimental findings, offering a molecular-level understanding of structure, reactivity, and energetics. researchgate.netscirp.org

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules. nih.gov It is widely applied in the study of purine analogs to predict various properties, including molecular geometries, thermodynamic stability, and spectroscopic parameters. nih.gov

In the context of this compound research, DFT calculations are particularly useful for studying tautomerism. By calculating the relative energies of different tautomeric forms, researchers can predict their equilibrium populations. researchgate.net Furthermore, DFT can be combined with methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate theoretical NMR chemical shifts. researchgate.net Comparing these calculated shifts with experimental data provides strong support for structural and tautomeric assignments. For example, quantum-chemical calculations for 6-mercaptopurine allowed researchers to evaluate the ratio of N(7)H to N(9)H tautomers, finding a ratio of approximately 3:1 in solution. researchgate.net

Development and Application of In Vitro and Cellular Assays for Mechanistic Studies

To understand the biological effects of this compound, a variety of in vitro and cellular assays are employed. These assays are designed to probe specific molecular interactions and cellular pathways.

In Vitro Enzyme Assays: These assays measure the direct effect of a compound on the activity of a purified enzyme. By incubating the target enzyme with its substrate and varying concentrations of this compound (or its metabolites), researchers can determine if the compound acts as an inhibitor or activator. Kinetic studies, often using fluorescence spectroscopy as described in section 7.1.2, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net

Cellular Assays: These assays use living cells to assess the compound's effects in a more complex biological context. Examples include:

Cell Viability/Proliferation Assays: These measure the ability of cells to survive and divide in the presence of the compound, identifying cytotoxic or cytostatic effects.

Metabolite Analysis: Cells are treated with the compound, and advanced chromatographic and mass spectrometric techniques (section 7.2) are used to extract and identify intracellular metabolites, revealing the pathways affected by the drug. nih.gov

Target Engagement Assays: These assays confirm that the compound is interacting with its intended molecular target within the cell.

Through the integrated application of these advanced assays, a comprehensive picture of the molecular mechanisms underlying the activity of this compound can be constructed.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 6-mercaptopurine | 6-MP |

| 6-methylmercaptopurine | 6-MMP |

| 6-thioguanosine-5'-monophosphate | 6-TGMP |

| 8-azaxanthine | - |

Utilization of Mutant Cell Lines in Resistance Mechanism Studies

Information regarding the use of mutant cell lines to study resistance mechanisms specifically to this compound is not present in the available scientific literature. Research on analogous thiopurines frequently employs cell lines with mutations in genes such as HPRT1 (hypoxanthine-guanine phosphoribosyltransferase), which is crucial for the activation of these drugs, to understand the development of resistance. However, no studies were found that apply this methodology directly to this compound.

Cell-Based Assay Systems for Biochemical Pathway Interrogation

Similarly, there is a lack of specific research on the use of cell-based assay systems to interrogate the biochemical pathways affected by this compound. While various cell-based assays are standard for evaluating the effects of antimetabolites on cellular processes like purine synthesis and apoptosis, the application of these assays to this compound has not been detailed in the accessible research literature.

Q & A

Q. What are the established synthetic routes for 6-Mercapto-8-azapurine, and how can researchers optimize yield and purity?

Methodological Answer:

- Step 1 : Review primary literature (e.g., Journal of Organic Chemistry) for published protocols, focusing on solvent systems (e.g., DMF or THF), temperature ranges (80–120°C), and catalysts (e.g., Pd/C or CuI) .

- Step 2 : Optimize reaction conditions using fractional factorial design to assess variables like molar ratios, reaction time, and inert atmosphere requirements .

- Step 3 : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm yield gravimetrically after recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected benchmarks?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR (DMSO-d6, 400 MHz) to identify thiol (-SH) proton resonance at δ 10–12 ppm and azapurine ring protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peak [M+H] at m/z 153.2 via ESI-MS .

- Infrared (IR) Spectroscopy : Validate S-H stretch at 2550–2600 cm and C=N vibrations at 1600–1650 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

- Step 1 : Cross-validate data using orthogonal techniques (e.g., compare NMR with X-ray crystallography for ambiguous peaks) .

- Step 2 : Perform computational modeling (DFT calculations) to predict spectroscopic profiles and reconcile experimental vs. theoretical results .

- Step 3 : Document discrepancies in supplementary materials, including raw data and error margins, to facilitate peer review .

Q. Example Workflow :

Synthesize derivative → 2. Acquire NMR/IR/MS → 3. Compare with DFT predictions → 4. Iterate synthesis if mismatched.

Q. What strategies are recommended for designing bioactivity assays targeting specific enzymes using this compound derivatives?

Methodological Answer:

- Step 1 : Use the PICO framework to define:

- Step 2 : Employ kinetic assays (e.g., spectrophotometric monitoring at 340 nm) with triplicate runs to ensure statistical power (p < 0.05) .

- Step 3 : Address solubility limitations by testing co-solvents (e.g., DMSO ≤1% v/v) and validating cytotoxicity in parallel .

Q. Example Assay Design :

| Parameter | Detail |

|---|---|

| Enzyme | Purine nucleoside phosphorylase |

| Inhibitor Range | 0.1–100 µM |

| Assay Type | Competitive inhibition |

| Data Analysis | Nonlinear regression (GraphPad) |

Q. How should researchers approach computational modeling of this compound’s interaction with biological targets?

Methodological Answer:

- Step 1 : Use molecular docking (AutoDock Vina) to predict binding affinities, prioritizing tautomeric forms of this compound .

- Step 2 : Validate docking results with MD simulations (GROMACS) over 100 ns to assess stability of ligand-protein interactions .

- Step 3 : Benchmark against experimental IC50 values and disclose force field parameters (e.g., AMBER99SB) in supplementary materials .

Q. What are best practices for reconciling conflicting biological activity data across studies on this compound analogs?

Methodological Answer:

- Step 1 : Conduct a systematic literature review using PRISMA guidelines to identify sources of variability (e.g., cell lines, assay conditions) .

- Step 2 : Replicate key studies under standardized conditions, reporting detailed metadata (e.g., passage number of cells, serum batch) .

- Step 3 : Apply meta-analysis tools (RevMan) to quantify heterogeneity (I² statistic) and propose consensus protocols .

Methodological Standards

- Data Reporting : Use SI units, avoid excessive decimal places (e.g., report IC50 as 12.3 µM ± 1.2, not 12.345 µM) .

- Reproducibility : Provide raw spectra, chromatograms, and code repositories (GitHub) as supplementary data .

- Ethical Compliance : Disclose conflicts of interest and animal/human ethics approval codes if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.